(S)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol
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Overview
Description
(S)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol is a chiral compound with significant interest in various fields of chemistry and pharmacology. The presence of both bromine and fluorine atoms in the phenyl ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 5-bromo-2-fluorobenzene.
Grignard Reaction: The 5-bromo-2-fluorobenzene undergoes a Grignard reaction with ethylmagnesium bromide to form the corresponding phenylmagnesium bromide intermediate.
Addition Reaction: The phenylmagnesium bromide intermediate is then reacted with (S)-epichlorohydrin under controlled conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reactions: Utilizing large reactors to handle the Grignard reagents and intermediates.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Quality Control: Ensuring the enantiomeric purity and chemical integrity of the compound through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) under appropriate conditions.
Major Products Formed
Oxidation: Formation of (S)-1-(5-Bromo-2-fluorophenyl)ethanone.
Reduction: Formation of (S)-1-(5-Bromo-2-fluorophenyl)ethane.
Substitution: Formation of compounds like (S)-1-(5-Azido-2-fluorophenyl)ethan-1-ol or (S)-1-(5-Cyano-2-fluorophenyl)ethan-1-ol.
Scientific Research Applications
(S)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to its biological or therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(5-Bromo-2-fluorophenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
1-(5-Bromo-2-fluorophenyl)ethan-1-one: The ketone derivative.
1-(5-Bromo-2-fluorophenyl)ethane: The fully reduced derivative.
Uniqueness
(S)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H8BrFO |
---|---|
Molecular Weight |
219.05 g/mol |
IUPAC Name |
(1S)-1-(5-bromo-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m0/s1 |
InChI Key |
QWIJUQVYIYCHMK-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)Br)F)O |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)F)O |
Origin of Product |
United States |
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